molecular formula C6HClF6N2 B8241808 2-Chloro-4,6-bis(trifluoromethyl)pyrimidine

2-Chloro-4,6-bis(trifluoromethyl)pyrimidine

Cat. No. B8241808
M. Wt: 250.53 g/mol
InChI Key: MMUPRCRLDHULJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4,6-bis(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C6HClF6N2 and its molecular weight is 250.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4,6-bis(trifluoromethyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4,6-bis(trifluoromethyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibitory Effects on Transcription Factors

2-Chloro-4,6-bis(trifluoromethyl)pyrimidine has been studied for its inhibitory effects on NF-kappaB and AP-1 transcription factors. These transcription factors are involved in various biological processes, including immune response, cell proliferation, and apoptosis. The study by Palanki et al. (2000) focused on the structure-activity relationship of these compounds, highlighting their potential in modulating gene expression (Palanki et al., 2000).

Synthesis of Novel Organochalcogen Compounds

Research by Arora et al. (2014) explored the synthesis of new organochalcogen (Se or Te) based multifunctional pyrimidine derivatives, including 2-Chloro-4,6-bis(trifluoromethyl)pyrimidine. These compounds have potential applications in various fields of chemistry and material science due to their unique structural and electronic properties (Arora et al., 2014).

RAGE Inhibitors for Alzheimer's Disease

A novel series of 2-aminopyrimidines, including analogs of 2-Chloro-4,6-bis(trifluoromethyl)pyrimidine, were identified as RAGE (Receptor for Advanced Glycation End products) inhibitors. These compounds showed promise in lowering the concentration of toxic soluble Aβ in the brain and improving cognitive function in Alzheimer's Disease models (Han et al., 2012).

Antimicrobial Activities

Aksinenko et al. (2016) investigated the antibacterial and antifungal activities of bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4-diones, compounds related to 2-Chloro-4,6-bis(trifluoromethyl)pyrimidine. These compounds showed promising antimicrobial activity against various bacterial and fungal species (Aksinenko et al., 2016).

Luminescent Properties

Research by Yousaf et al. (2017) on boratriazines, including compounds derived from 2-Chloro-4,6-bis(trifluoromethyl)pyrimidine, revealed interesting luminescent properties. These studies contribute to the development of new materials for optoelectronic applications (Yousaf et al., 2017).

Corrosion Inhibition in Petroleum Industries

Sarkar et al. (2020) investigated the use of pyrimidine derivatives, including 2-Chloro-4,6-bis(trifluoromethyl)pyrimidine, as corrosion inhibitors for steel in petroleum industries. These studies are crucial for developing new materials that can enhance the durability and efficiency of equipment in harsh chemical environments (Sarkar et al., 2020).

properties

IUPAC Name

2-chloro-4,6-bis(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HClF6N2/c7-4-14-2(5(8,9)10)1-3(15-4)6(11,12)13/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUPRCRLDHULJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1C(F)(F)F)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HClF6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4,6-bis(trifluoromethyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.